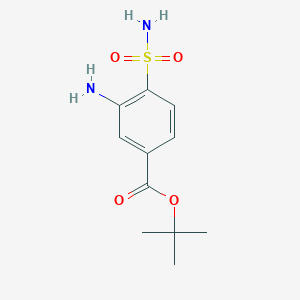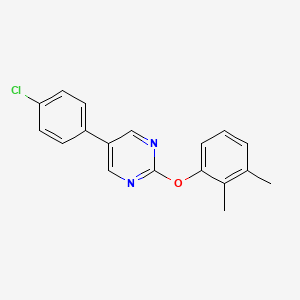
5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine, also known as 5-Cl-2-MeO-DP, is an organic compound with a wide range of applications in scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP has been shown to bind to certain proteins, which can lead to the inhibition of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP are not fully understood. However, it has been shown to interact with certain proteins, which can lead to the inhibition of enzyme activity. Additionally, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP in lab experiments, such as its potential toxicity and the fact that it is a synthetic compound.
Future Directions
There are a number of potential future directions for research involving 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted to develop methods for detecting and measuring environmental pollutants. Finally, further studies could be conducted to explore the potential of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP as an inhibitor of cytochrome P450 enzymes.
Synthesis Methods
The synthesis of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP is a multi-step process. The initial step involves the reaction of 4-chlorophenol with 2,3-dimethylphenol in the presence of an acid catalyst. This reaction yields the desired product, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP, as well as byproducts such as water and other organic compounds. The reaction is typically carried out at a temperature of 100-110°C and a pressure of 1-2 atm.
Scientific Research Applications
5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP is used in a variety of scientific research applications, including in the study of enzyme inhibition, enzyme activation, and drug metabolism. It has also been used in the development of new drugs and in the study of various diseases. Additionally, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP has been used to study the effects of environmental pollutants on human health and to develop methods for detecting and measuring environmental pollutants.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-4-3-5-17(13(12)2)22-18-20-10-15(11-21-18)14-6-8-16(19)9-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZTNOOMSQNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

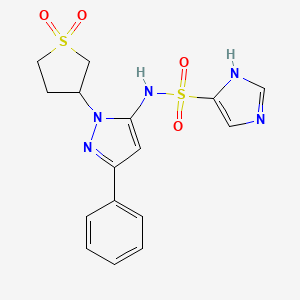
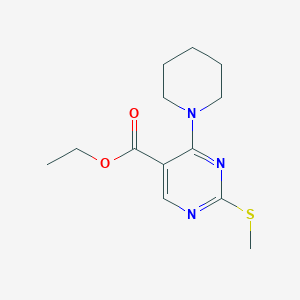
![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid](/img/structure/B2460534.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B2460536.png)
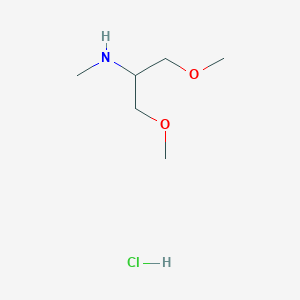
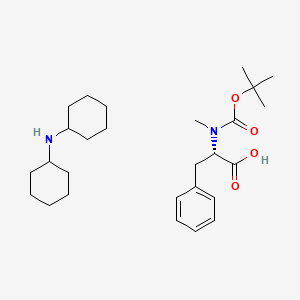
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2460542.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)
![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)
![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)
